N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
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Overview
Description
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a brominated pyridinone moiety and a bicyclic oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of 3-hydroxy-4-pyridone to obtain 5-bromo-4-oxo-1H-pyridin-3-yl. This intermediate is then coupled with 2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of greener chemistry protocols to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated pyridinone moiety can be further oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or further oxidized pyridinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against certain enzymes, receptors, or pathogens.
Industry
In the materials science field, this compound could be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials could enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism by which N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The brominated pyridinone moiety could interact with active sites of enzymes, while the oxabicycloheptane ring may provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
- N-(5-fluoro-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
- N-(5-iodo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Uniqueness
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the brominated pyridinone and the oxabicycloheptane ring also provides a distinctive structural framework that can be exploited for various applications.
This detailed overview should provide a comprehensive understanding of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-5-15-6-10(13(9)18)16-12(17)4-7-3-8-1-2-11(7)19-8/h5-8,11H,1-4H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWIHNIBHCSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)NC3=CNC=C(C3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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